molecular formula C16H28N2O4 B1478689 1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate CAS No. 2098081-92-4

1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate

Cat. No. B1478689
CAS RN: 2098081-92-4
M. Wt: 312.4 g/mol
InChI Key: FFGWDRBSVGBPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate” is a research chemical with the CAS number 2098081-92-4 . It has a molecular weight of 312.4 g/mol and a chemical formula of C16H28N2O4 .


Molecular Structure Analysis

The SMILES string for this compound is CCOC(=O)C1CN(CCC1NC2CC2)C(=O)OC(C)(C)C . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Asymmetric Synthesis

An efficient and practical asymmetric synthesis of related compounds, serving as intermediates for nociceptin antagonists, demonstrates the compound's utility in medicinal chemistry. The synthesis involves diastereoselective reduction and isomerization processes, applicable for large-scale operations, highlighting its significance in the synthesis of enantiomerically pure compounds (H. Jona et al., 2009).

Scaffold for Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showcases the compound's role as a new scaffold for preparing substituted piperidines. This underlines its versatility in generating structurally diverse molecules, essential for drug discovery and development (Rianne A. G. Harmsen et al., 2011).

Structural Characterization

Research on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate highlights the compound's utility in structural and thermal analyses. This work involves synthesis from starting materials and subsequent characterization, demonstrating the chemical's importance in understanding molecular and crystal structures (N. Çolak et al., 2021).

Synthesis of Biologically Active Intermediates

The compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, its role in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in drugs like crizotinib, underscores its utility in the pharmaceutical industry (D. Kong et al., 2016).

Safety And Hazards

As a research chemical, this compound is not intended for human or veterinary use . Always handle with appropriate safety measures and refer to Material Safety Data Sheets (MSDS) for detailed safety information.

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-14(19)12-10-18(15(20)22-16(2,3)4)9-8-13(12)17-11-6-7-11/h11-13,17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGWDRBSVGBPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1NC2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
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1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
Reactant of Route 3
1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
Reactant of Route 4
1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
Reactant of Route 5
1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate
Reactant of Route 6
1-(Tert-butyl) 3-ethyl 4-(cyclopropylamino)piperidine-1,3-dicarboxylate

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